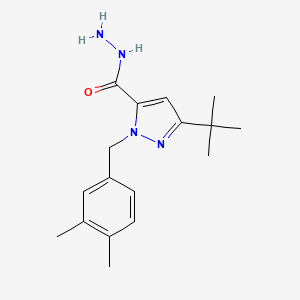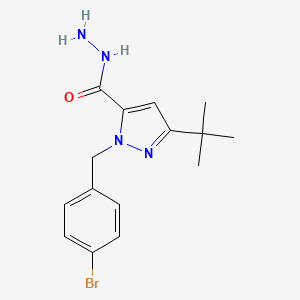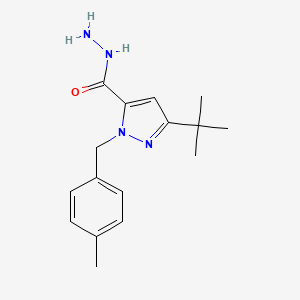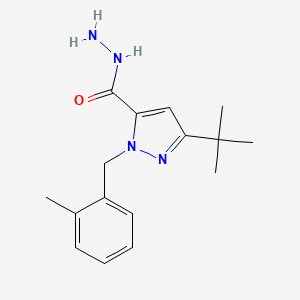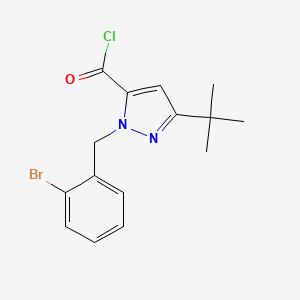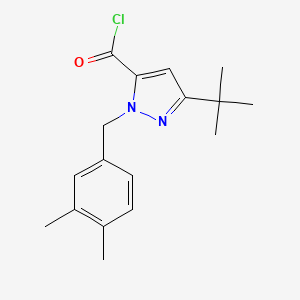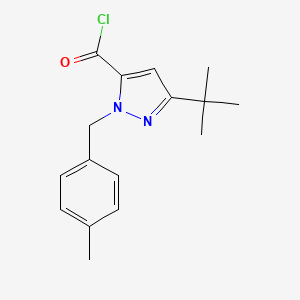
5-t-Butyl-2-(3-trifluoromethyl-benzyl)-2H-pyrazole-3-carbonyl chloride, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-t-Butyl-2-(3-trifluoromethyl-benzyl)-2H-pyrazole-3-carbonyl chloride, 95% (5-t-butyl-2-3-trifluoromethylbenzylpyrazole-3-carbonyl chloride, 95%) is an organic compound with a molecular formula of C14H14ClF3N2O. It is a colorless to pale yellow liquid that is soluble in most organic solvents and is often used in laboratory experiments and drug synthesis. It is a versatile building block for organic synthesis and can be used for a variety of applications.
Aplicaciones Científicas De Investigación
5-t-Butyl-2-(3-trifluoromethyl-benzyl)-2H-pyrazole-3-carbonyl chloride, 95% is widely used in scientific research. It has been used in the synthesis of various compounds, such as cyclic peptides, heterocyclic compounds, and amides. It has also been used in the synthesis of novel anti-cancer agents and in the development of new anti-inflammatory drugs. In addition, 5-t-Butyl-2-(3-trifluoromethyl-benzyl)-2H-pyrazole-3-carbonyl chloride, 95% has been used in the synthesis of new fluorescent probes and in the preparation of organometallic complexes.
Mecanismo De Acción
5-t-Butyl-2-(3-trifluoromethyl-benzyl)-2H-pyrazole-3-carbonyl chloride, 95% acts as a proton acceptor and is capable of forming strong hydrogen bonds with other molecules. It is believed to be involved in the formation of hydrogen bonds between molecules, which can affect the structure and activity of the molecule. In addition, 5-t-Butyl-2-(3-trifluoromethyl-benzyl)-2H-pyrazole-3-carbonyl chloride, 95% is believed to be involved in the formation of hydrophobic interactions between molecules, which can affect the solubility and stability of the molecule.
Biochemical and Physiological Effects
5-t-Butyl-2-(3-trifluoromethyl-benzyl)-2H-pyrazole-3-carbonyl chloride, 95% has been shown to be involved in the regulation of various biochemical and physiological processes. It has been shown to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory mediators. In addition, 5-t-Butyl-2-(3-trifluoromethyl-benzyl)-2H-pyrazole-3-carbonyl chloride, 95% has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmission.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-t-Butyl-2-(3-trifluoromethyl-benzyl)-2H-pyrazole-3-carbonyl chloride, 95% has several advantages for use in laboratory experiments. It is a stable and non-toxic compound that is easily soluble in organic solvents. In addition, it is a versatile building block for organic synthesis and can be used for a variety of applications. However, 5-t-Butyl-2-(3-trifluoromethyl-benzyl)-2H-pyrazole-3-carbonyl chloride, 95% has some limitations. It is a highly reactive compound and can be easily hydrolyzed in the presence of moisture or water. In addition, it can react with other compounds, resulting in the formation of unwanted byproducts.
Direcciones Futuras
The potential applications of 5-t-Butyl-2-(3-trifluoromethyl-benzyl)-2H-pyrazole-3-carbonyl chloride, 95% are still being explored. Possible future directions include the development of new drugs, the synthesis of new compounds, and the use of 5-t-Butyl-2-(3-trifluoromethyl-benzyl)-2H-pyrazole-3-carbonyl chloride, 95% as a building block for organic synthesis. In addition, 5-t-Butyl-2-(3-trifluoromethyl-benzyl)-2H-pyrazole-3-carbonyl chloride, 95% could be used to study the interactions between molecules and to elucidate the mechanisms of action of various compounds. Further research is needed to explore the potential applications of 5-t-Butyl-2-(3-trifluoromethyl-benzyl)-2H-pyrazole-3-carbonyl chloride, 95%.
Métodos De Síntesis
5-t-Butyl-2-(3-trifluoromethyl-benzyl)-2H-pyrazole-3-carbonyl chloride, 95% can be synthesized through a two-step reaction. First, an aryl bromide is reacted with an aryltrimethylammonium salt in the presence of a base to form an arylpyrazole. Then, the arylpyrazole is treated with thionyl chloride to form 5-t-butyl-2-(3-trifluoromethyl-benzyl)-2H-pyrazole-3-carbonyl chloride, 95%.
Propiedades
IUPAC Name |
5-tert-butyl-2-[[3-(trifluoromethyl)phenyl]methyl]pyrazole-3-carbonyl chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClF3N2O/c1-15(2,3)13-8-12(14(17)23)22(21-13)9-10-5-4-6-11(7-10)16(18,19)20/h4-8H,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRLXASCWCVTYRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN(C(=C1)C(=O)Cl)CC2=CC(=CC=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClF3N2O |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.76 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-t-Butyl-2-(3-trifluoromethyl-benzyl)-2H-pyrazole-3-carbonyl chloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




